molecular formula C19H32O2 B3044287 Methyl octadec-9-EN-12-ynoate CAS No. 2907-83-7

Methyl octadec-9-EN-12-ynoate

Cat. No.: B3044287
CAS No.: 2907-83-7
M. Wt: 292.5 g/mol
InChI Key: PBUBQZYMYOKABE-UHFFFAOYSA-N
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Description

Contextualization within Unsaturated Fatty Acid Methyl Esters

Methyl octadec-9-en-12-ynoate belongs to the vast family of fatty acid methyl esters (FAMEs), which are esters derived from fatty acids and methanol (B129727). FAMEs are crucial in various biological and industrial processes. mdpi.com Within this family, it is classified as an unsaturated FAME due to the presence of carbon-carbon double and triple bonds in its 18-carbon chain. Specifically, it is an enyne fatty acid methyl ester, a subclass characterized by the conjugated system of a double bond (en) and a triple bond (yne).

Its more common name, Methyl crepenynate (B1232503), is derived from crepenynic acid. Crepenynic acid is naturally found in the seed oils of certain plants, such as those from the Crepis genus. aocs.org The biosynthesis of crepenynic acid involves the action of a specialized enzyme known as an acetylenase, which introduces a triple bond into a linoleic acid precursor. nih.gov The methyl ester form, this compound, is often prepared for analytical purposes, such as gas chromatography, or for use in further chemical synthesis. nih.gov

The presence of both a cis-double bond at the 9th position and a triple bond at the 12th position distinguishes it from more common unsaturated fatty acid methyl esters like methyl oleate (B1233923) (which has one double bond) and methyl linoleate (B1235992) (which has two double bonds). This unique enyne functionality leads to significantly different chemical reactivity and physical properties.

Table 1: Comparison of this compound with other C18 Fatty Acid Methyl Esters

Compound Name Chemical Formula Molecular Weight (g/mol) Key Structural Features
Methyl stearate C19H38O2 298.5 Saturated
Methyl oleate C19H36O2 296.5 One cis-double bond
Methyl linoleate C19H34O2 294.5 Two cis-double bonds
This compound C19H32O2 292.46 One cis-double bond, one triple bond

This table provides a comparative overview of the basic properties of this compound and other common 18-carbon fatty acid methyl esters.

Significance in Contemporary Chemical and Biochemical Research

The significance of this compound in modern research stems largely from its distinctive enyne structure. This functional group makes it a valuable tool and target in several areas of study.

In chemical research , the triple bond of this compound offers a site for a variety of chemical transformations. The high reactivity of the alkyne group allows for its participation in reactions such as click chemistry, cycloadditions, and metal-catalyzed cross-coupling reactions. This makes it a useful building block for the synthesis of more complex molecules. For instance, the enyne moiety can be elaborated to create novel polymers, bioactive compounds, and specialized materials. Research has shown that methyl crepenynate oxidizes very rapidly, a property that is of interest in the study of lipid oxidation and the development of coatings and varnishes. mdpi.comnih.gov

In biochemical research , this compound and its parent acid are studied for their roles in plant biochemistry. The biosynthesis of crepenynic acid from linoleic acid by acetylenase enzymes is a key area of investigation, providing insights into the enzymatic machinery that produces unusual fatty acids. nih.govnih.gov Furthermore, the alkyne group serves as a powerful bioorthogonal handle. This means it is chemically unique within a biological system and can be selectively reacted with a probe molecule without interfering with native biochemical processes. This has led to the development of alkyne-containing fatty acid analogs as chemical probes to study lipid metabolism, trafficking, and interactions in living cells. acs.orggerli.com These probes can be visualized using techniques like Raman microscopy, offering a window into the dynamic processes involving fatty acids.

Table 2: Research Applications of this compound and Related Enyne Fatty Acids

Research Area Specific Application Significance
Organic Synthesis Precursor for complex molecule synthesis The reactive enyne group allows for the construction of novel chemical architectures.
Materials Science Monomer for polymer synthesis Potential for creating new materials with unique properties due to the alkyne functionality.
Plant Biochemistry Study of fatty acid biosynthesis Understanding the function of acetylenase enzymes and the production of unusual fatty acids. nih.govnih.gov
Lipidomics & Cell Biology Bioorthogonal chemical probe Enables the tracking and imaging of fatty acid metabolism and localization in living systems. acs.orggerli.com
Food Chemistry Model for lipid oxidation studies High reactivity provides insights into the mechanisms of lipid degradation. mdpi.comnih.gov

This interactive table highlights the diverse applications of this compound in various scientific fields.

Evolution of Research Trajectories

The scientific journey of understanding this compound and related acetylenic fatty acids has evolved significantly over time.

The early research , dating back to the late 19th and early 20th centuries, focused on the isolation and characterization of novel fatty acids from natural sources, particularly plant seed oils. The discovery of crepenynic acid in the mid-20th century was a part of this broader effort to catalogue the diversity of lipids in nature. Initial studies were primarily concerned with determining its chemical structure and identifying its plant origins.

The mid to late 20th century saw a shift towards understanding the biosynthesis of these unusual fatty acids. Researchers began to investigate the enzymatic pathways responsible for the formation of the triple bond, leading to the eventual identification of acetylenase enzymes. nih.govnih.gov During this period, synthetic chemists also developed methods to produce methyl crepenynate and its isomers in the laboratory, which was crucial for confirming its structure and for providing material for further studies. acs.org The synthesis of radiolabeled versions of methyl crepenynate was a significant step, enabling tracer studies to elucidate its metabolic fate in biological systems.

In the contemporary era , research has become more application-oriented. With the advent of advanced analytical techniques and the rise of chemical biology, this compound and other enyne fatty acids are now being leveraged as sophisticated tools. The focus has moved from simple characterization to functional studies. The use of alkyne-containing fatty acids as bioorthogonal probes for imaging and proteomics is a prominent example of this modern research trajectory. acs.orggerli.com There is also growing interest in the potential industrial applications of oils rich in crepenynic acid, given the unique reactivity of the enyne group. mdpi.comnih.gov The study of halogenated enyne fatty acid amides from marine cyanobacteria further highlights the continued discovery of novel, structurally related natural products with interesting biological activities. mdpi.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl octadec-9-en-12-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-6,9,12-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUBQZYMYOKABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CCC=CCCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336835
Record name 9-Octadecen-12-ynoic acid, methyl ester, (9Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2907-83-7
Record name 9-Octadecen-12-ynoic acid, methyl ester, (9Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

De Novo Synthetic Routes for Methyl octadec-9-EN-12-ynoate and Analogs

De novo synthesis, or the creation of the molecule from simpler precursors, offers a high degree of control over the final structure. This approach is crucial for producing analogs with modified chain lengths or altered positions of unsaturation.

The key challenge in the de novo synthesis of this compound lies in the regioselective and stereoselective introduction of the C9-C10 double bond and the C12-C13 triple bond. A plausible synthetic strategy would involve a convergent approach, where two smaller, functionalized fragments are coupled together.

One potential route could start with the synthesis of two key building blocks: a C1-C11 fragment containing the methyl ester and the C9 alkene, and a C12-C18 fragment containing the C12 alkyne. The alkene functionality can be introduced via Wittig-type reactions to control the geometry (cis or trans). The terminal alkyne in the second fragment can be achieved through various established methods in organic synthesis. The coupling of these two fragments, for instance, via a Sonogashira or other cross-coupling reactions, would then yield the desired carbon skeleton.

Another strategy could involve the sequential introduction of the unsaturations onto a saturated C18 chain. This would require selective functionalization at specific positions, which can be challenging but offers a high degree of control. For example, starting from a diol or a protected hydroxy acid, one hydroxyl group could be eliminated to form the alkene, while the other is converted to an alkyne through a series of reactions such as oxidation to a ketone followed by the Corey-Fuchs or Seyferth-Gilbert homologation.

The following interactive table outlines key reactions for the incorporation of alkene and alkyne functionalities:

Reaction TypeDescriptionStereochemical Control
Wittig ReactionFormation of an alkene from an aldehyde or ketone and a phosphonium (B103445) ylide.Can be controlled to favor either Z (cis) or E (trans) isomers depending on the ylide and reaction conditions.
Horner-Wadsworth-Emmons ReactionA modification of the Wittig reaction using phosphonate (B1237965) carbanions, typically favoring the formation of E (trans) alkenes.Excellent for E-alkene synthesis.
Corey-Fuchs ReactionConversion of an aldehyde to a terminal alkyne.Not applicable for stereocontrol of the alkyne itself.
Seyferth-Gilbert HomologationConversion of an aldehyde or ketone to an alkyne with one additional carbon atom.Not applicable for stereocontrol of the alkyne itself.
Sonogashira CouplingA cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.Preserves the stereochemistry of the vinyl halide.

The choice of precursors is critical for the successful synthesis of this compound. Long-chain fatty acids or their derivatives serve as excellent starting materials. For instance, oleic acid, with its double bond at C9, could be a precursor for the alkene functionality. However, introducing the alkyne at the C12 position would require selective functionalization of the saturated part of the chain.

A more versatile precursor is ricinoleic acid (12-hydroxy-9-octadecenoic acid). nih.gov Its inherent hydroxyl group at C12 provides a reactive handle for chemical modification. Methyl ricinoleate (B1264116), the methyl ester of ricinoleic acid, is a readily available starting material. evitachem.comacs.org The hydroxyl group can be oxidized to a ketone, which can then be converted to the alkyne.

Targeted derivatization of these precursors allows for the synthesis of a variety of analogs. For example, using different alcohols during the esterification step can produce a range of fatty acid esters. Furthermore, modifications to the chain length of the precursors before the introduction of unsaturation can lead to shorter or longer en-yne fatty acid analogs.

Biocatalytic and Chemoenzymatic Synthesis

Biocatalytic and chemoenzymatic approaches offer environmentally friendly and highly selective alternatives to traditional chemical synthesis. These methods utilize enzymes to perform specific chemical transformations on fatty acid substrates.

The biosynthesis of a molecule like this compound is not a naturally occurring pathway in most organisms. However, enzymes from various sources can be harnessed to perform the necessary transformations. A key starting material for such a biocatalytic route is ricinoleic acid. nih.gov

The conversion of methyl ricinoleate to the target en-yne could potentially be achieved through a two-step enzymatic process:

Dehydration: A dehydratase enzyme could be employed to remove the hydroxyl group at C12 and the hydrogen at C11 or C13, creating a new double bond. This would result in a conjugated or non-conjugated diene, depending on the enzyme's specificity.

Desaturation: A specialized desaturase, often referred to as an acetylenase, would then be required to convert one of the double bonds into a triple bond. Fatty acid desaturases are known to catalyze the formation of double bonds in fatty acid chains, and some have been identified to further oxidize an alkene to an alkyne. rsc.org

The following table summarizes the key enzymes that could be involved in such a pathway:

Enzyme ClassFunctionPotential Application
DehydrataseCatalyzes the removal of a water molecule from a substrate.Conversion of the hydroxyl group of methyl ricinoleate to an additional double bond.
Fatty Acid Desaturase (Acetylenase)Introduces a double or triple bond into a fatty acid chain.Conversion of a double bond to a triple bond to form the alkyne functionality.
LipaseCatalyzes the hydrolysis or synthesis of esters.Esterification of the fatty acid with methanol (B129727) to produce the methyl ester.

While a single organism containing the complete pathway for this specific transformation is unlikely, genetic engineering techniques could be used to introduce the necessary enzymes into a microbial host for whole-cell biocatalysis.

Chemoenzymatic cascades combine the selectivity of enzymes with the versatility of chemical reactions to synthesize complex molecules. nih.gov This approach is particularly useful for creating analogs of this compound with diverse functionalities.

A potential chemoenzymatic cascade could start with the enzymatic hydroxylation of a long-chain fatty acid at a specific position using a P450 monooxygenase. The resulting hydroxy fatty acid could then be chemically converted to an alkyne as described in the de novo synthesis section. Subsequently, another enzymatic step, such as a desaturase-catalyzed reaction, could introduce the alkene at a different position.

Alternatively, a biocatalytic module could be used to produce a key intermediate, which is then further modified chemically. For instance, a microorganism could be engineered to produce a di-unsaturated fatty acid from a simple carbon source. This diene could then be selectively converted to the en-yne through chemical methods.

Advanced Chemical Transformations and Derivatization

The en-yne functionality of this compound provides a platform for a variety of advanced chemical transformations and derivatizations. These reactions can be used to introduce new functional groups, create more complex molecular architectures, or prepare derivatives for analytical purposes.

The alkene at the C9 position can undergo typical electrophilic addition reactions, such as halogenation, hydrohalogenation, and epoxidation. Metathesis reactions, particularly cross-metathesis, could be used to modify the chain length or introduce new functional groups at the alkene site. acs.org

The alkyne at the C12 position is also a versatile functional group. It can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to attach a wide range of molecules. acs.org The alkyne can also be partially or fully hydrogenated to the corresponding alkene or alkane. Other reactions of the alkyne include hydration to form a ketone and various coupling reactions.

Derivatization of the methyl ester group is also possible through transesterification with other alcohols to generate different esters. researchgate.netresearchgate.netlibretexts.org Furthermore, the entire molecule can be derivatized for analytical purposes, such as conversion to picolinyl esters for mass spectrometry to aid in the determination of the positions of the double and triple bonds.

Based on a thorough review of the available scientific literature, it is not possible to generate an article on the specific chemical compound “this compound” that adheres to the detailed outline provided. The search for synthetic methodologies and chemical transformations, including olefin metathesis, epoxidation, hydrofunctionalization, formation of specific derivatives, and degradation pathways for this particular molecule, did not yield any specific research findings, data tables, or detailed analyses.

The requested topics are highly specific, and the available literature focuses on related but structurally distinct compounds, such as methyl oleate (B1233923) (methyl octadec-9-enoate) or general principles of enyne reactivity. Providing an article based on these related compounds would not meet the strict requirement to focus solely on "this compound" and would amount to scientific inaccuracy through extrapolation.

Therefore, in the absence of published research on the specified chemical transformations for "this compound," this request cannot be fulfilled.

Molecular Structure and Conformational Analysis

Spectroscopic Elucidation of Geometrical and Positional Isomers

The unambiguous identification of geometrical and positional isomers of unsaturated fatty acid methyl esters (FAMEs) like Methyl octadec-9-en-12-ynoate is a significant analytical challenge due to the subtle differences in their physical properties. mpg.de Various spectroscopic techniques are employed to differentiate these isomers, providing crucial structural information.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for FAME analysis. rsc.org While standard electron ionization mass spectra of isomeric FAMEs are often identical, derivatization techniques can aid in localization of double and triple bonds. mdpi.com For instance, covalent adduct chemical ionization (CACI) tandem mass spectrometry can produce diagnostic fragment ions that reveal the position of unsaturation. aocs.org In this method, acetonitrile (B52724) reacts with the multiple bonds, and subsequent fragmentation (MS/MS) yields α and ω ions that are specific to the bond location. aocs.org Another approach involves derivatization with dimethyl disulfide (DMDS), which adds CH₃S groups across the double bond, leading to characteristic fragmentation patterns upon MS analysis that pinpoint the original bond position. acs.org

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) offers another powerful tool, particularly with atmospheric pressure chemical ionization (APCI). mdpi.com In the presence of acetonitrile in the mobile phase and APCI source, reactive species can form adducts with the double and triple bonds, and their subsequent fragmentation helps in localizing these multiple bonds. mdpi.comnih.gov

Infrared (IR) spectroscopy can provide information on the geometry of the double bonds. Trans double bonds typically show a distinct absorption band around 960-970 cm⁻¹, which is absent for cis isomers. mpg.deresearchgate.net The triple bond would also have a characteristic, though weaker, stretching vibration in the 2100-2260 cm⁻¹ region.

The following table summarizes the key spectroscopic techniques and their application in isomer elucidation for a compound like this compound.

Spectroscopic TechniqueInformation ProvidedTypical Observations for Unsaturated FAMEs
GC-MS with Derivatization (e.g., CACI, DMDS) Positional isomers of double and triple bondsFormation of diagnostic fragment ions revealing bond locations. aocs.orgacs.org
HPLC-APCI-MS/MS Positional isomers of double and triple bondsAdduct formation with mobile phase components (e.g., acetonitrile) leads to structure-specific fragmentation. mdpi.com
¹³C NMR Positional and geometrical isomersDistinct chemical shifts for sp², sp, and carbonyl carbons. semanticscholar.orgunit.no
¹H NMR Geometrical isomersChemical shifts and coupling constants of olefinic protons differ for cis and trans configurations. researchgate.net
Infrared (IR) Spectroscopy Geometrical isomers (cis/trans)Characteristic absorption band for trans double bonds around 960-970 cm⁻¹. researchgate.net

Computational Approaches for Conformational Space Exploration

Computational chemistry provides powerful tools to investigate the conformational landscape of flexible molecules like this compound, offering insights that complement experimental data.

Ab Initio and Density Functional Theory (DFT) Calculations in Conformational Studies

Ab initio and Density Functional Theory (DFT) calculations are instrumental in exploring the potential energy surface of molecules to identify stable conformers. core.ac.uk For long-chain esters, DFT methods, such as B3LYP or range-separated functionals like ωB97X-D, are frequently used to optimize geometries and calculate vibrational frequencies of different conformers. core.ac.ukresearchgate.netmdpi.com These calculations account for electron correlation effects, which are crucial for accurately describing conjugated and unsaturated systems. core.ac.uk

For a molecule like this compound, a systematic conformational search would involve rotations around key single bonds, such as the C-C bonds adjacent to the double bond, the triple bond, and the ester group. Each resulting geometry is then optimized to find the nearest local minimum on the potential energy surface. core.ac.uk The specific heat capacity data for FAME vapors, for instance, has been determined using ab initio approaches with protocols like B3LYP/6-31G(d,p). researchgate.net

Prediction of Equilibrium Properties and Energy Barriers

Once the stable conformers are identified, their relative energies can be calculated to predict their populations at a given temperature using Boltzmann statistics. core.ac.uk This allows for the prediction of equilibrium properties of the system. DFT calculations have been successfully used to predict thermochemical properties, such as the gas-phase standard enthalpy of formation, for FAMEs and their radicals. researchgate.net

Furthermore, the energy barriers for rotation around single bonds can be determined by calculating the transition state structures connecting the stable conformers. This information is vital for understanding the molecule's dynamic behavior and the rates of interconversion between different conformations. Molecular dynamics simulations, often employing force fields parameterized from quantum mechanical calculations, can also be used to simulate the dynamic behavior and determine properties like vapor-liquid phase equilibria. rsc.orgrsc.org The PC-SAFT model is another approach used to predict reaction kinetics and equilibrium for esterification reactions. acs.org

The table below illustrates the type of data that can be generated from computational studies for a molecule like this compound.

Computational MethodProperty PredictedSignificance for this compound
DFT (e.g., B3LYP, ωB97X-D) Optimized geometries of conformersIdentifies the most stable 3D structures of the molecule. core.ac.uk
DFT/Ab Initio Relative energies of conformersPredicts the relative abundance of each conformer at equilibrium. core.ac.ukresearchgate.net
DFT/Ab Initio Rotational energy barriersDetermines the flexibility of the molecule and rates of conformational change. rsc.org
Molecular Dynamics (MD) Phase equilibria, interfacial propertiesSimulates bulk properties and behavior in different phases. rsc.org

Influence of Unsaturation and Functional Groups on Molecular Conformation

The conformation of this compound is significantly influenced by its constituent functional groups and points of unsaturation.

The ester functional group (-COOCH₃) also has preferred conformations. The cis conformation around the C-O single bond is generally more stable for simple esters like methyl acetate (B1210297) due to favorable steric and electronic interactions. mdpi.com This preference will influence the orientation of the carbonyl group and the methyl ester relative to the rest of the fatty acid chain.

The interaction between these structural elements governs the molecule's ability to pack in a condensed phase, which in turn affects its melting point and solubility. The cis isomer, with its bent shape, will pack less efficiently than the more linear trans isomer, leading to a lower melting point. msu.edu The specific spatial arrangement resulting from the combination of a cis double bond and a triple bond can also influence reactivity and interactions with other molecules. lodz.plresearchgate.net Studies on similar C18 fatty acids have shown that the number and configuration of double bonds affect molecular mobility and spatial arrangement. lodz.plresearchgate.net

Biological Activities and Mechanistic Investigations Preclinical and in Vitro

Antimicrobial and Anti-biofilm Efficacy of Methyl octadec-9-en-12-ynoate Derivatives

Derivatives of (Z)-methyl-12-aminooctadec-9-enoate, a compound derived from ricinoleic acid, have been synthesized and evaluated for their ability to combat microbial growth and biofilm formation. Notably, a series of Schiff base analogues, created by condensing (Z)-methyl-12-aminooctadec-9-enoate with various substituted aromatic aldehydes, has demonstrated significant biological activity. researchgate.net

The antibacterial efficacy of these Schiff base derivatives has been tested against a panel of bacterial strains. Research indicates that these compounds are particularly effective against Gram-positive bacteria. mdpi.comnih.gov For instance, derivatives featuring an electron-withdrawing chlorine substituent or electron-donating hydroxy and methoxy (B1213986) groups showed excellent to good antimicrobial activities against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 9 to 18 μM. researchgate.net The p-chloro derivative, in particular, was identified as having the best antimicrobial effect in one study. mdpi.com In contrast, Gram-negative bacteria generally exhibited resistance to these compounds. mdpi.com

Another class of derivatives, lipoamino acids synthesized from (Z)-methyl-12-aminooctadec-9-enoate and various L-amino acids, also displayed selective antibacterial properties. The glycine (B1666218) derivative, (Z)-methyl-12-(2-aminoacetamido)octadec-9-enoate, was found to be particularly promising, with MIC values between 3.9 and 7.8 μg/mL against several Gram-positive strains. nih.gov These compounds have also been shown to inhibit the formation of biofilms, a crucial factor in chronic infections. The glycine derivative exhibited good anti-biofilm activity with IC50 values from 1.9 to 4.1 μg/mL against Gram-positive bacteria. nih.gov

Compound DerivativeBacterial StrainMIC (μM)Reference
Schiff Base (p-chloro substituent)Staphylococcus aureus MTCC 969 researchgate.net
Schiff Base (p-chloro substituent)S. aureus MLS-16 MTCC 29409 researchgate.net
Schiff Base (p-chloro substituent)Bacillus subtilis MTCC 12118 researchgate.net
Schiff Base (hydroxy substituent)Staphylococcus aureus MTCC 969 researchgate.net
Schiff Base (hydroxy substituent)S. aureus MLS-16 MTCC 29409 researchgate.net
Schiff Base (hydroxy substituent)Bacillus subtilis MTCC 12118 researchgate.net
Schiff Base (methoxy substituent)Staphylococcus aureus MTCC 9618 researchgate.net
Schiff Base (methoxy substituent)S. aureus MLS-16 MTCC 29409 researchgate.net
Schiff Base (methoxy substituent)Bacillus subtilis MTCC 12118 researchgate.net
Lipoamino acid (Glycine conjugate)Staphylococcus aureus MTCC 963.9-7.8 (μg/mL) nih.gov
Lipoamino acid (Alanine conjugate)Staphylococcus aureus MTCC 967.8-31.2 (μg/mL) nih.gov

In addition to their antibacterial properties, certain derivatives have been assessed for their effectiveness against fungal pathogens. Lipoamino acid derivatives of (Z)-methyl-12-aminooctadec-9-enoate exhibited excellent antifungal activity against various tested fungal strains. nih.gov Similarly, some Schiff base analogues showed high antifungal activity against yeast-type fungi like Candida albicans and Candida tropicalis. researchgate.net

Antioxidant and Chemotherapeutic Potential of this compound Based Phenolipids

Phenolipids, which are hybrid molecules combining a lipid moiety with a phenolic acid, have been synthesized using (Z)-methyl-12-aminooctadec-9-enoate. This lipophilization of phenolic acids is a strategy aimed at improving their solubility in non-polar environments and enhancing their biological activities, such as antioxidant and anticancer properties. researchgate.netmdpi.com

Phenolipid Derivative (Based on)AssayEC50 (μg/mL)Reference
Caffeic AcidDPPH Radical Scavenging5.3 semanticscholar.orgmdpi.com
Caffeic AcidSuperoxide Scavenging4.8 semanticscholar.orgmdpi.com
Caffeic AcidLipid Peroxidation Inhibition9.4 semanticscholar.orgmdpi.com
Gallic AcidDPPH Radical Scavenging5.8 semanticscholar.orgmdpi.com
Gallic AcidSuperoxide Scavenging5.1 semanticscholar.orgmdpi.com
Gallic AcidLipid Peroxidation Inhibition10.2 semanticscholar.orgmdpi.com
α-Tocopherol (Reference)DPPH Radical Scavenging11.5 semanticscholar.orgmdpi.com
α-Tocopherol (Reference)Superoxide Scavenging7.1 semanticscholar.orgmdpi.com
α-Tocopherol (Reference)Lipid Peroxidation Inhibition20.3 semanticscholar.orgmdpi.com
BHT (Reference)DPPH Radical Scavenging28.1 semanticscholar.orgmdpi.com
BHT (Reference)Superoxide Scavenging14.1 semanticscholar.orgmdpi.com
BHT (Reference)Lipid Peroxidation Inhibition40.5 semanticscholar.orgmdpi.com

The chemotherapeutic potential of these phenolipids has been investigated against various human cancer cell lines. researchgate.net Derivatives based on cinnamic acid and vanillic acid demonstrated good anticancer activity against prostate (DU145), liver (HepG2), ovarian (SKOV3), and breast (MDA-MB-231) cancer cell lines. researchgate.net The studies suggest that these novel compounds exhibit moderate to good cytotoxic activity, warranting further investigation into their potential as chemotherapeutic agents. researchgate.netscispace.com

Compound Derivative (Based on)Cancer Cell LineActivityReference
Cinnamic acid-based phenolipidsDU145 (Prostate)Good researchgate.net
Cinnamic acid-based phenolipidsHepG2 (Liver)Good researchgate.net
Cinnamic acid-based phenolipidsSKOV3 (Ovarian)Good researchgate.net
Cinnamic acid-based phenolipidsMDA-MB-231 (Breast)Good researchgate.net
Vanillic acid-based phenolipidDU145 (Prostate)Good researchgate.net
Vanillic acid-based phenolipidHepG2 (Liver)Good researchgate.net
Vanillic acid-based phenolipidSKOV3 (Ovarian)Good researchgate.net
Vanillic acid-based phenolipidMDA-MB-231 (Breast)Good researchgate.net

Interactions with Biological Systems and Membrane Dynamics

The unique structure of ricinoleic acid and its derivatives, featuring a hydroxyl group along the fatty acid chain, allows for a variety of chemical modifications and influences their interaction with biological membranes. girnarindustries.comnih.gov The ability of these molecules to permeate biological membranes is a key aspect of their bioactivity. girnarindustries.com For instance, the mechanism of action for some derivatives is attributed to their structural effects on cell membranes rather than specific interactions with protein targets. gerli.com These lipid derivatives can alter membrane permeability and fluidity, which can lead to cell leakage and death, a proposed mechanism for their antimicrobial action. researchgate.net The amphiphilic nature of phenolipid derivatives allows them to interact effectively with different biological systems, including cellular membranes, which may enhance their utility in various therapeutic applications. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While direct structure-activity relationship (SAR) studies on this compound are not extensively detailed in the available literature, research on related fatty acid derivatives provides valuable insights. For instance, studies on derivatives of ricinoleic acid, which shares a similar C18 backbone, have demonstrated that modifications to the fatty acid chain can significantly impact biological activity.

A novel series of Schiff base analogues synthesized from methyl-12-aminooctadec-9-enoate, a derivative of ricinoleic acid, were evaluated for their antimicrobial and anti-biofilm properties. researchgate.net The introduction of different substituted aromatic aldehydes to the amino group allowed for the investigation of how various functional groups influence activity.

Key findings from these studies include:

Influence of Substituents: Compounds featuring an electron-withdrawing chlorine atom or electron-donating hydroxy and methoxy groups on the aromatic ring demonstrated notable antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Bacillus subtilis. researchgate.net

Azomethine Linkage: The presence of the azomethine linkage (C=N) in the Schiff bases is considered crucial for their antimicrobial effects. researchgate.net

Furthermore, the synthesis and biological evaluation of 1-O-alkylglycerols derived from ricinoleic acid have provided additional SAR insights. mdpi.com The modification of the hydroxyl group at the 12th position and the introduction of different functional groups, such as methoxy, difluoro, and azido (B1232118) groups, led to varied antimicrobial activities against a panel of bacteria and fungi. mdpi.com For example, an alkylglycerol with a hydroxyl group at the 12-position showed broad-spectrum activity, while derivatives with methoxy or azido groups exhibited more selective action. mdpi.com

These studies on related compounds underscore the importance of specific functional groups and their positions on the fatty acid backbone in determining the biological activity profile.

Derivative ClassKey Structural ModificationObserved Biological ActivityReference
Schiff Bases from Methyl-12-aminooctadec-9-enoateIntroduction of substituted aromatic aldehydes (e.g., with chloro, hydroxy, methoxy groups)Antimicrobial and anti-biofilm activity against Gram-positive bacteria. researchgate.net
1-O-Alkylglycerols from Ricinoleic AcidModification at the C-12 position (e.g., hydroxyl, methoxy, difluoro, azido groups)Varying degrees of broad-spectrum and selective antimicrobial activity against bacteria and fungi. mdpi.com

Enzymatic Metabolism and Biotransformation Pathways

The enzymatic metabolism of this compound is intrinsically linked to the broader pathways of fatty acid biosynthesis and modification in various organisms, particularly plants and fungi.

Microbial Conversion of Related Fatty Acids

The biosynthesis of crepenynic acid (octadec-9-en-12-ynoic acid), the parent fatty acid of this compound, from linoleic acid is a key step in the production of polyacetylenes in plants and fungi. smolecule.com This conversion represents a significant diversion from standard fatty acid metabolism. smolecule.com

In response to biotic stress, such as fungal pathogens, plants can activate gene clusters responsible for producing highly modified fatty acids. biorxiv.org This includes the potential conversion of linoleic acid to crepenynic acid. biorxiv.org The overexpression of a fatty acid acetylenase (FAA) in transgenic soybean seeds has been shown to lead to the accumulation of crepenynic and dehydrocrepenynic acids, demonstrating the enzymatic capability for this conversion. researchgate.net

Role of Specific Enzymes (e.g., isomerases, oxidoreductases) in Biotransformation

The biotransformation of fatty acids into compounds like crepenynic acid involves a variety of specialized enzymes.

Acetylenases: A key enzyme in the formation of crepenynic acid is a variant of the FAD2 (fatty acid desaturase 2) family, known as a Δ12 acetylenase. nih.gov This enzyme catalyzes the conversion of the double bond at the Δ12 position of linoleic acid into a triple bond, forming crepenynic acid. nih.govoup.com Some FAD2 enzymes can be bifunctional, also exhibiting Δ14 desaturase activity, which further desaturates crepenynic acid to dehydrocrepenynic acid. oup.com

Desaturases: Conventional FAD2 enzymes are responsible for converting oleic acid to linoleic acid, the precursor for crepenynic acid. oup.com FAD3 desaturases can then convert linoleic acid to linolenic acid, representing a competing pathway. oup.com

Isomerases: In some bacteria, a dehydratase/isomerase can act on a C10 enoyl-thioester intermediate during fatty acid biosynthesis, leading to the formation of cis-olefinic fatty acids. rsc.org While not directly involved in crepenynic acid formation, this highlights the role of isomerases in creating diverse fatty acid structures.

The conversion of linoleic acid to crepenynic acid is catalyzed by non-heme di-iron enzymes in plants. acs.orgnih.gov These enzymes are also responsible for producing other unusual fatty acids like ricinoleic acid and vernolic acid. acs.orgnih.gov

Biosynthetic Intermediates and Pathways in Organisms

The biosynthesis of this compound is part of the larger crepenynate (B1232503) pathway, which is a primary route to a wide array of polyacetylenic natural products. nih.gov

The pathway generally proceeds as follows:

De novo fatty acid synthesis: Saturated fatty acids like stearic acid are synthesized from acetyl-CoA. nih.gov

Desaturation to Oleic Acid: The soluble Δ9-acyl-ACP desaturase introduces a double bond into the saturated fatty acid chain to form oleic acid. nih.gov

Conversion to Linoleic Acid: A FAD2 desaturase converts oleic acid to linoleic acid. oup.com

Formation of Crepenynic Acid: A Δ12 acetylenase converts linoleic acid to crepenynic acid. nih.govoup.com this compound is the methyl ester of this acid.

Further Modifications: Crepenynic acid can be further metabolized through desaturation, chain-shortening, and other modifications to produce a diverse range of polyacetylenes. nih.gov For example, a Δ14 desaturase can convert crepenynic acid to dehydrocrepenynic acid. nih.gov

This metabolic web can lead to a variety of chain lengths and functional groups, with significant variations observed between different plant families. nih.gov

StepPrecursorProductKey Enzyme(s)Reference
1Acetyl-CoASaturated Fatty Acids (e.g., Stearic Acid)Fatty Acid Synthase Complex nih.gov
2Saturated Fatty AcidOleic AcidΔ9-acyl-ACP desaturase nih.gov
3Oleic AcidLinoleic AcidFAD2 Desaturase oup.com
4Linoleic AcidCrepenynic AcidΔ12 Acetylenase (a variant FAD2) nih.govoup.com
5Crepenynic AcidDehydrocrepenynic Acid and other polyacetylenesΔ14 Desaturase, other modifying enzymes nih.govnih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the analysis of Methyl octadec-9-en-12-ynoate, providing the means to isolate it from other fatty acid methyl esters and verify its purity.

Gas Chromatography (GC) is a powerful technique for separating volatile compounds like FAMEs. When coupled with Mass Spectrometry (MS), it allows for both separation and identification. For the analysis of methyl crepenynate (B1232503) and other FAMEs, a gas chromatograph is typically equipped with a capillary column, such as an Innowax or DB-1 column. oup.comrsc.org The oven temperature is programmed to ramp up, ensuring the separation of different FAMEs based on their boiling points and polarity. oup.com For instance, a typical temperature program might start at 170°C and increase to 210°C. oup.com While a flame-ionization detector (FID) can be used for quantification, a mass spectrometer detector provides structural information based on the fragmentation patterns of the eluted compounds. oup.comjeol.com The electron ionization (EI) mass spectra generated can be compared against spectral libraries, like the NIST library, for identification. jeol.commdpi.com

Table 1: Representative GC Conditions for FAME Analysis

Parameter Condition Source
Instrument Agilent 6890N Gas Chromatograph oup.com
Column Innowax (30m x 0.25mm) oup.com
Oven Program Initial 170°C (1 min hold), ramp to 210°C at 5°C/min oup.com

| Detector | Flame-Ionization Detector (FID) or Mass Spectrometer (MS) | oup.com |

High-Performance Liquid Chromatography (HPLC) is another key technique, particularly for the analysis of thermally sensitive compounds or for preparative-scale purification. sielc.comcore.ac.uk Reversed-phase (RP) HPLC is commonly employed for FAMEs like methyl crepenynate. mdpi.comresearchgate.net This method separates molecules based on their hydrophobicity.

A study detailing the analysis of FAMEs with triple bonds used reversed-phase HPLC with an acetonitrile (B52724) mobile phase to separate crepenynic acid methyl ester before its introduction into the mass spectrometer. mdpi.comresearchgate.net Other established methods for similar FAMEs use a C18 or a specialized Newcrom R1 reverse-phase column with a mobile phase consisting of acetonitrile and water, often with an acid modifier like formic or phosphoric acid to improve peak shape. sielc.comsielc.com The use of columns with smaller particle sizes (e.g., 3 µm) is characteristic of Ultra-Performance Liquid Chromatography (UPLC), which allows for faster analysis times and higher resolution. sielc.comsielc.com

Table 2: Typical HPLC Parameters for FAME Separation

Parameter Condition Source
Mode Reverse Phase (RP) sielc.comsielc.com
Column Newcrom R1 or C18 sielc.comsielc.com
Mobile Phase Acetonitrile/Water with Formic or Phosphoric Acid sielc.comsielc.com

| Application | Analytical separation and preparative isolation | sielc.com |

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for confirming the precise molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. researchgate.netdss.go.th

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, specific signals would correspond to the protons of the methyl ester group (~3.7 ppm), the olefinic protons of the cis-double bond at C9-C10 (~5.4 ppm), the allylic and propargylic protons adjacent to the double and triple bonds, and the aliphatic chain protons. researchgate.net

¹³C NMR: Carbon-13 NMR provides information on the different carbon environments. researchgate.netdss.go.th The spectrum of methyl crepenynate would show distinct peaks for the carbonyl carbon of the ester group (~174 ppm), the sp-hybridized carbons of the alkyne group (C12 and C13), the sp²-hybridized carbons of the alkene group (C9 and C10), the methoxy (B1213986) carbon of the ester (~51 ppm), and the various sp³-hybridized carbons of the long aliphatic chain. libretexts.orgvaia.com The specific chemical shifts are crucial for confirming the positions of the double and triple bonds.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. researchgate.netdss.go.th In the IR spectrum of this compound, several key absorption bands would be expected:

A strong, sharp absorption band around 1740 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the ester group. docbrown.info

Absorption bands in the region of 3000-2850 cm⁻¹ due to C-H stretching vibrations of the aliphatic chain. rsc.org

A characteristic, though often weak, absorption for the C≡C (alkyne) stretching vibration around 2200-2260 cm⁻¹ .

An absorption around 3010 cm⁻¹ for the =C-H stretching of the cis-double bond.

A C-O stretching vibration for the ester group in the 1250-1170 cm⁻¹ region. docbrown.info

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and the deduction of its structure. researchgate.net When combined with HPLC, especially using Atmospheric Pressure Chemical Ionization (APCI), it becomes a powerful tool for locating the positions of double and triple bonds in FAMEs. mdpi.comresearchgate.net

In a specialized HPLC/APCI-MS method, crepenynic acid methyl ester was analyzed by forming an adduct with acetonitrile from the mobile phase. mdpi.comresearchgate.net The collision-induced dissociation (CID) of this adduct in an MS/MS experiment generates specific fragment ions. The fragmentation pattern allows for the unambiguous localization of the double bond at the n-9 position and the triple bond at the n-6 position (from the methyl end). mdpi.comresearchgate.net For example, a diagnostic fragment ion at m/z 190.1 indicates the n-9 double bond, while a fragment at m/z 276.1 is diagnostic for the n-6 triple bond. mdpi.com This detailed fragmentation analysis is crucial for distinguishing between isomers.

Table 3: Compound Names Mentioned

Compound Name
This compound
Methyl crepenynate
Methyl oleate (B1233923)
Methyl propanoate
Methyl ethanoate
Methyl elaidate
9,12-Octadecadienoic methyl ester

Applications and Emerging Research Frontiers

Applications in Materials Science and Polymer Chemistry

The presence of both alkene and alkyne functionalities makes Methyl octadec-9-en-12-ynoate a versatile precursor for novel polymers and specialty chemicals. Its reactive sites can be selectively modified to create monomers for a new generation of bio-based materials.

This compound serves as a valuable building block for the synthesis of bio-based polymers. The alkyne (triple bond) and alkene (double bond) groups are reactive sites that can undergo various polymerization reactions. For instance, alkyne-derivatized fatty acids can be converted into polyols through reactions like the thiol-yne coupling. rsc.orgresearchgate.net These resulting polyols can then be reacted with isocyanates, such as 4,4′-methylenebis(phenylisocyanate), to produce bio-based polyurethanes (PUs). researchgate.net The unique structure of the fatty acid derivative influences the thermal and mechanical properties of the final polyurethane material. researchgate.net

Similarly, this compound can be used to create monomers for polyesters. The ester group can undergo transesterification, and the double and triple bonds can be functionalized to introduce hydroxyl groups, which are necessary for polycondensation reactions with dicarboxylic acids or their derivatives. rsc.orgresearchgate.net Fatty acid-based monomers are being explored for the synthesis of various types of polyesters, including hyperbranched polyesters, by converting the fatty acids into ABn-type monomers. rsc.org The properties of these bio-based polyesters can be tailored by controlling the structure of the fatty acid monomer. researchgate.net

Properties of Polymers Derived from Alkyne Fatty Acids
Polymer TypeMonomer PrecursorKey ReactionPotential PropertiesReferences
Polyurethanes (PUs)This compound derived polyolThiol-yne coupling, PolyadditionThermoplastic or crosslinked materials with varying mechanical strength and thermal stability. rsc.orgresearchgate.net
PolyestersFunctionalized this compoundPolycondensationCan form amorphous or semi-crystalline materials with tunable glass transition and decomposition temperatures. rsc.orgresearchgate.net

The physical properties of this compound, such as its viscosity, are of interest for its potential use in specialty chemical applications. One study noted that methyl crepenynate (B1232503) has a lower viscosity compared to its triglyceride analog. dss.go.thresearchgate.net Fatty acid methyl esters, in general, are used as lubricating oils or as additives in lubricant formulations due to their emulsification, dispersion, and anti-corrosion properties. mosselman.eu

A significant chemical characteristic of this compound is its high susceptibility to oxidation. dss.go.thresearchgate.net While this rapid oxidation can be a challenge for lubricant applications where stability is crucial, it could be harnessed for applications such as coatings, where rapid curing or drying is desirable. dss.go.thresearchgate.net Further research into controlling its oxidation could lead to the development of novel, bio-based specialty chemicals.

Role in Agrochemical Research and Development

The unique structure of crepenynic acid and its derivatives, like this compound, makes them valuable starting materials for the synthesis of more complex organic molecules. This has potential applications in the development of new agrochemicals, such as herbicides and pesticides. Carboxylic acids and their derivatives are found in many bioactive compounds and have played a significant role in the development of herbicides over the past several decades. nih.gov The specific combination of a double and triple bond in this compound offers a unique chemical scaffold that could be modified to create novel herbicidal compounds with specific modes of action.

Biochemical Tool in Lipid Metabolism Research

This compound, as a derivative of crepenynic acid, is significant in the study of lipid metabolism, particularly in the biosynthesis of polyacetylenes. Crepenynic acid is recognized as a key intermediate in the biosynthetic pathway that converts fatty acids into polyacetylenes in various plants and fungi.

To better understand these metabolic pathways, researchers have synthesized specifically-labeled versions of crepenynic acid for use in biosynthetic studies. These labeled compounds allow scientists to trace the conversion of crepenynic acid into other molecules, providing insights into the enzymatic processes involved. This makes this compound a valuable biochemical tool for researchers investigating fatty acid metabolism and the natural synthesis of polyacetylenes.

Future Directions and Interdisciplinary Research Opportunities

The potential applications of this compound are still being explored, presenting several opportunities for future research. In materials science, a key area of investigation will be the development of controlled polymerization techniques to create novel polymers with tailored properties. The high reactivity of the triple bond offers a platform for "click" chemistry reactions, such as the thiol-yne reaction, enabling the synthesis of well-defined polymer architectures. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl octadec-9-EN-12-ynoate, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves esterification of the corresponding unsaturated fatty acid (octadec-9-EN-12-ynoic acid) with methanol under acid catalysis (e.g., H₂SO₄). Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the ester. Purity validation requires gas chromatography (GC) with flame ionization detection (FID) and confirmation via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the double bond (C9) and triple bond (C12) positions. Mass spectrometry (MS) with electron ionization (EI) can confirm molecular weight (C₁₉H₃₂O₂, theoretical m/z 292.24) .

Q. How should this compound be stored to ensure stability in long-term studies?

  • Methodological Answer : Store in amber vials under inert gas (argon or nitrogen) at −20°C to prevent oxidation of the unsaturated bonds. Stability assays should include periodic GC-MS analysis to detect degradation products (e.g., peroxides or aldehydes). For aqueous systems, use antioxidants like BHT (0.01% w/v) and avoid exposure to UV light .

Q. What spectroscopic techniques are most reliable for characterizing the double and triple bonds in this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirm triple bond (C≡C) absorption at ~2100–2260 cm⁻¹ and C=C stretch at ~1650 cm⁻¹.
  • NMR : Use DEPT-135 and HSQC to distinguish alkene (δ 5.3–5.5 ppm) and alkyne (δ 1.9–2.1 ppm for protons adjacent to C≡C) signals.
  • Raman Spectroscopy : Non-destructive analysis of unsaturated bonds with minimal sample preparation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Perform a systematic review (PRISMA guidelines) to identify variability sources:

  • Experimental Design : Compare dose ranges, solvent systems (e.g., DMSO vs. ethanol), and cell lines used in bioassays.
  • Data Normalization : Standardize activity metrics (e.g., IC₅₀) against positive controls (e.g., cisplatin for cytotoxicity).
  • Meta-Analysis : Use random-effects models to account for heterogeneity in study populations or protocols .

Q. What mechanistic studies are recommended to elucidate the compound’s interaction with lipid membranes?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid bilayers (e.g., DPPC membranes) to assess effects on membrane fluidity.
  • DSC (Differential Scanning Calorimetry) : Measure phase transition temperatures of lipid vesicles pre- and post-treatment.
  • Fluorescence Anisotropy : Use probes like DPH to quantify changes in membrane order .

Q. How can isotopic labeling (e.g., ¹³C or ²H) improve metabolic pathway tracing of this compound in vivo?

  • Methodological Answer :

  • Synthesis of Labeled Analogues : Introduce ¹³C at the ester carbonyl group via labeled methanol (CH₃¹³OH) during esterification.
  • LC-MS/MS Analysis : Track labeled metabolites in liver microsomal assays or animal models.
  • Isotope Ratio Monitoring : Quantify β-oxidation products (e.g., acetyl-CoA derivatives) to map catabolic pathways .

Data Contradiction and Validation

Q. Why do spectral databases (e.g., NIST) show discrepancies in fragmentation patterns for this compound?

  • Methodological Answer : Variations in MS/MS spectra often arise from:

  • Ionization Conditions : Compare EI (70 eV) vs. ESI (soft ionization) profiles.
  • Collision Energy : Optimize CE (10–30 eV) to stabilize alkyne-related fragments.
  • Reference Standards : Cross-validate against synthesized pure samples and report instrument parameters (e.g., quadrupole vs. TOF analyzers) .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

  • Methodological Answer :

  • DoE (Design of Experiments) : Optimize reaction parameters (temperature, catalyst loading) using response surface methodology.
  • Quality Control : Implement in-line FTIR to monitor esterification progress.
  • Batch Documentation : Record raw material sources (e.g., fatty acid supplier, CAS 557-59-5) and storage conditions .

Tables for Key Data

Property Value/Method Reference
Molecular FormulaC₁₉H₃₂O₂
Boiling Point315–320°C (predicted)
Key IR Peaks1740 cm⁻¹ (ester C=O), 2100 cm⁻¹ (C≡C)
Recommended Storage−20°C under argon, dark conditions

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.